![molecular formula C28H40P2 B14474557 (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] CAS No. 72144-83-3](/img/structure/B14474557.png)
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] is an organophosphorus compound that features a butane-1,4-diyl backbone with two cyclohexyl(phenyl)phosphane groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] typically involves the reaction of butane-1,4-diyl dihalides with cyclohexyl(phenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine hydrides.
科学研究应用
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and probes in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of advanced materials and as a stabilizer in polymer production.
作用机制
The mechanism by which (Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s phosphane groups play a crucial role in these interactions, facilitating the formation of strong bonds with metal centers and other electrophilic species.
相似化合物的比较
Similar Compounds
(Butane-1,4-diyl)bis(diphenylphosphane): Similar structure but with diphenylphosphane groups instead of cyclohexyl(phenyl)phosphane.
(Butane-1,4-diyl)bis[diethylphosphane]: Features diethylphosphane groups, leading to different chemical properties and reactivity.
Uniqueness
(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane] is unique due to the presence of cyclohexyl groups, which impart steric hindrance and influence the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
属性
CAS 编号 |
72144-83-3 |
|---|---|
分子式 |
C28H40P2 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
cyclohexyl-[4-[cyclohexyl(phenyl)phosphanyl]butyl]-phenylphosphane |
InChI |
InChI=1S/C28H40P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1,3,5-6,9-10,15-16,19-20,26,28H,2,4,7-8,11-14,17-18,21-24H2 |
InChI 键 |
DQMMJGSYQGODRH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(CCCCP(C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


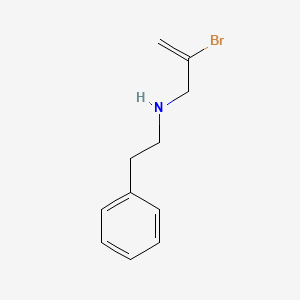
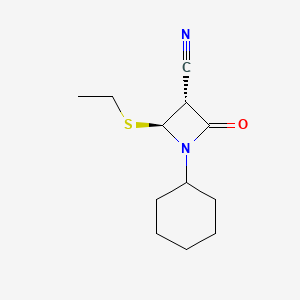
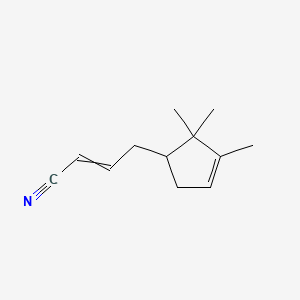
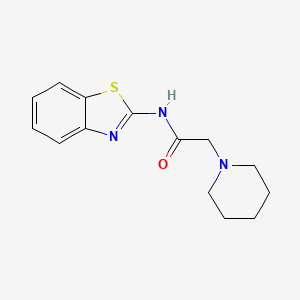

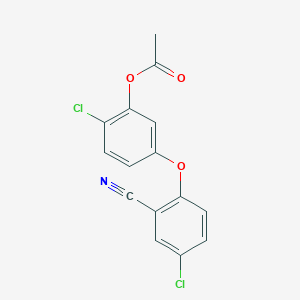
![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
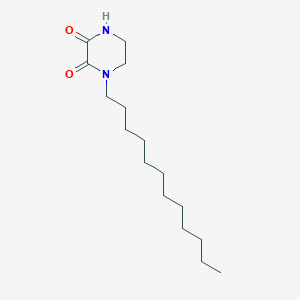
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
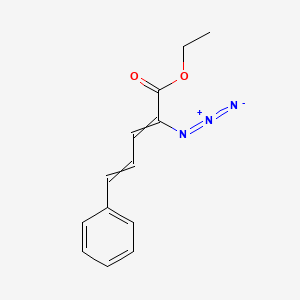
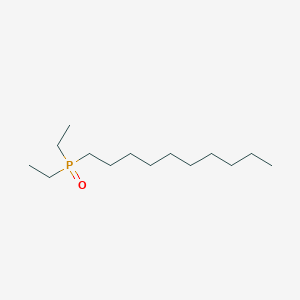
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
phosphanium bromide](/img/structure/B14474567.png)
